molecular formula C7H10N2O2 B13938374 2,7-Diazaspiro[4.4]nonane-3,8-dione

2,7-Diazaspiro[4.4]nonane-3,8-dione

Cat. No.: B13938374
M. Wt: 154.17 g/mol
InChI Key: GLUGRUJRPBFVMF-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonane-3,8-dione is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane-3,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane-3,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the carbonyl groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane-3,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane-3,8-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazaspiro[4.4]nonane-3,8-dione is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or the synthesis of complex heterocycles .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,7-diazaspiro[4.4]nonane-3,8-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-7(3-8-5)2-6(11)9-4-7/h1-4H2,(H,8,10)(H,9,11)

InChI Key

GLUGRUJRPBFVMF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CC(=O)NC2

Origin of Product

United States

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